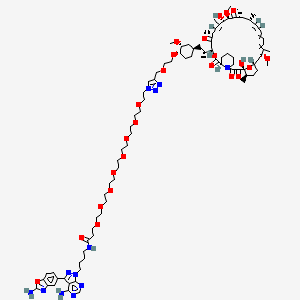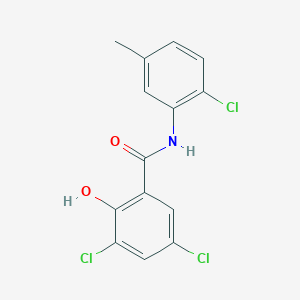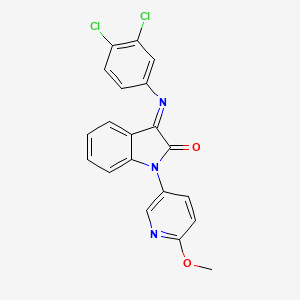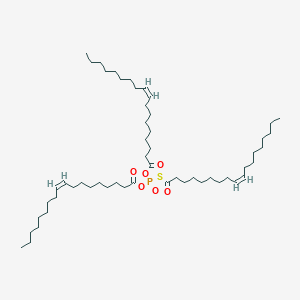![molecular formula C52H68N8O15S B10772820 (4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 3, identified by the PubMed ID 24900526, is a synthetic organic compound. It is an MMP12-specific peptide sequence, which means it is designed to interact specifically with the enzyme matrix metalloproteinase 12 (MMP12). This compound is part of a three-step conversion process, starting as a predrug, converting to a prodrug (compound 5), and finally becoming the active drug (compound 1) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound 3 involves a series of peptide coupling reactions. The process begins with the coupling of amino acids and peptide fragments under specific conditions to form the desired peptide sequence. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of compound 3 would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support .
Analyse Chemischer Reaktionen
Types of Reactions
Compound 3 undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in compound 3 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing amino acids.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Major Products Formed
The major products formed from these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Compound 3 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with enzymes, particularly MMP12, and its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in diseases involving MMP12, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Potential applications in the development of enzyme inhibitors and therapeutic peptides.
Wirkmechanismus
The mechanism of action of compound 3 involves its interaction with the enzyme MMP12. Upon enzyme cleavage, the active inhibitor is released through a three-step conversion process. This process begins with the predrug (compound 3), which is converted to the prodrug (compound 5), and finally to the active drug (compound 1). The active drug inhibits the activity of MMP12, thereby modulating the enzyme’s role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 1: Die aktive Medikamentenform von Verbindung 3, die MMP12 direkt hemmt.
Verbindung 5: Die Prodrug-Form von Verbindung 3, die ein Zwischenprodukt im Konversionsprozess ist.
Andere MMP12-Inhibitoren: Verschiedene synthetische und natürliche Verbindungen, die MMP12 hemmen, wie Batimastat und Marimastat.
Einzigartigkeit
Verbindung 3 ist einzigartig aufgrund ihres spezifischen Designs als MMP12-spezifische Peptidsequenz. Ihr dreistufiger Konversionsprozess vom Vormedikament zum aktiven Medikament ermöglicht eine kontrollierte Freisetzung und Aktivierung, was sie zu einem wertvollen Werkzeug bei der Untersuchung der Enzyminhibition und potenziellen therapeutischen Anwendungen macht .
Eigenschaften
Molekularformel |
C52H68N8O15S |
|---|---|
Molekulargewicht |
1077.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H68N8O15S/c1-31(2)27-40(49(69)57-39(23-25-45(64)65)48(68)56-38(22-24-44(62)63)47(67)54-33(5)46(53)66)55-43(61)29-60(76(73,74)37-20-18-36(19-21-37)35-15-10-7-11-16-35)51(71)41(28-32(3)4)58-50(70)42-17-12-26-59(42)52(72)75-30-34-13-8-6-9-14-34/h6-11,13-16,18-21,31-33,38-42H,12,17,22-30H2,1-5H3,(H2,53,66)(H,54,67)(H,55,61)(H,56,68)(H,57,69)(H,58,70)(H,62,63)(H,64,65)/t33-,38-,39-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
XGNIOZCAZTWXMZ-WCHFFXHOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN(C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)CN(C(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)

![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)

